Cas no 1402238-43-0 (tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate)

tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-(cyclopropylcarbonyl)-, 1,1-dimethylethyl ester
- SCHEMBL21160544
- WLZ2953
- 1402238-43-0
-
- Inchi: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-13)10(14)8-4-5-8/h8-9H,4-7H2,1-3H3
- InChI Key: JQOTYXAQBHKDKQ-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C(=O)OC(C)(C)C)C1)C1CC1
Computed Properties
- Exact Mass: 225.13649347g/mol
- Monoisotopic Mass: 225.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.6Ų
tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1221046-1g |
tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate |
1402238-43-0 | 95% | 1g |
$880 | 2024-06-03 | |
eNovation Chemicals LLC | Y1221046-1g |
tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate |
1402238-43-0 | 95% | 1g |
$1100 | 2025-02-19 | |
eNovation Chemicals LLC | Y1221046-1g |
tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate |
1402238-43-0 | 95% | 1g |
$1100 | 2025-02-18 |
tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate
Introduction to Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate (CAS No. 1402238-43-0)
Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1402238-43-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are heterocyclic compounds featuring a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a cyclopropanecarbonyl group and a tert-butyl moiety in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The structural framework of Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate consists of an azetidine ring substituted at the 3-position with a cyclopropanecarbonyl group, while the 1-position is esterified with a tert-butyl group. This configuration enhances its reactivity and stability, making it a suitable candidate for further functionalization in drug development. The cyclopropanecarbonyl moiety is particularly noteworthy, as it introduces rigidity to the molecule, which can influence its binding affinity and metabolic stability upon incorporation into larger drug candidates.
In recent years, there has been growing interest in azetidine derivatives due to their potential applications in medicinal chemistry. These compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate make it a promising scaffold for designing novel therapeutic agents. For instance, the cyclopropanecarbonyl group can serve as a handle for further chemical modifications, allowing chemists to explore various derivatization strategies.
One of the most compelling aspects of this compound is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The azetidine ring in Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate can be used to replace peptide bonds, resulting in more stable and orally bioavailable analogs. This approach has been extensively explored in the development of protease inhibitors and other therapeutic peptides.
Recent studies have highlighted the role of Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate in the design of small-molecule inhibitors targeting specific biological pathways. For example, researchers have utilized this compound as a building block in the synthesis of inhibitors for enzymes involved in cancer metabolism. The rigid structure provided by the cyclopropanecarbonyl group helps to stabilize the binding interaction between the inhibitor and its target enzyme, improving efficacy. Additionally, the tert-butyl group can enhance solubility and metabolic stability, further optimizing drug-like properties.
The pharmaceutical industry has also shown interest in this compound for its potential use in vaccine development. Azetidine derivatives have been investigated as adjuvants or immunomodulators due to their ability to enhance immune responses. The unique structural features of Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate make it an attractive candidate for designing novel immunotherapeutic agents that can modulate immune cell activity and improve vaccine efficacy.
From a synthetic chemistry perspective, Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows for selective functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to further diversify the structural landscape of azetidine derivatives derived from this compound.
The growing body of research on azetidine-based compounds underscores their significance in modern drug discovery. As our understanding of biological pathways continues to expand, so does the demand for innovative molecular tools to modulate these pathways effectively. Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate, with its unique structural features and versatile reactivity, is poised to play a crucial role in this ongoing effort.
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